molecular formula C6H7N3O2 B1337003 Methyl 2-aminopyrimidine-5-carboxylate CAS No. 308348-93-8

Methyl 2-aminopyrimidine-5-carboxylate

Cat. No.: B1337003
CAS No.: 308348-93-8
M. Wt: 153.14 g/mol
InChI Key: JVHBXKOTWYZYDF-UHFFFAOYSA-N
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Description

Methyl 2-aminopyrimidine-5-carboxylate (CAS 308348-93-8) is a high-purity chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol. This methyl ester serves as a key synthetic intermediate and versatile building block in medicinal chemistry and drug discovery research. It is structurally characterized by a pyrimidine ring system with adjacent amino and ester functional groups, which are amenable to further chemical modifications. This scaffold is of significant research value due to its role as a precursor in the design of novel enzyme inhibitors. Specifically, the 2-aminopyrimidine-5-carboxylate structure has been identified as a zinc-binding group (ZBG) for targeting bacterial enzymes, such as 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) in the methylerythritol phosphate (MEP) pathway. The MEP pathway is essential for isoprenoid biosynthesis in most pathogenic bacteria and is absent in mammals, making it an attractive target for developing new antibacterial agents with a selective mode of action . Researchers utilize this compound to synthesize analogs that chelate zinc ions in enzyme active sites, potentially leading to compounds with antibacterial activity against a range of organisms, as explored in scientific studies . Computed physicochemical data indicates a topological polar surface area of 78.1 Ų and consensus Log P of 0.04, suggesting good gastrointestinal absorption potential in predictive models . This product is intended for research applications only and is not for diagnostic or therapeutic use. For safe handling, refer to the associated GHS safety information, including hazard statements H315, H319, and H335 . The recommended storage condition is in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-aminopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHBXKOTWYZYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430733
Record name Methyl 2-aminopyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308348-93-8
Record name Methyl 2-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-aminopyrimidine-5-carboxylate
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Synthetic Methodologies for Methyl 2 Aminopyrimidine 5 Carboxylate

Established Synthetic Pathways to the Pyrimidine (B1678525) Core

Traditional methods for constructing the fundamental pyrimidine ring of methyl 2-aminopyrimidine-5-carboxylate have relied on well-established organic reactions. These pathways are characterized by their reliability and have been extensively documented in chemical literature.

Cyclocondensation Reactions Involving Amidines and β-Dicarbonyl Precursors

A primary and widely utilized method for the synthesis of the 2-aminopyrimidine (B69317) core is the cyclocondensation reaction between an amidine, most commonly guanidine (B92328), and a suitable β-dicarbonyl compound or its equivalent. echemi.comresearchgate.net This approach is a direct application of the classical Pinner synthesis of pyrimidines. mdpi.com

In the synthesis of this compound, guanidine hydrochloride is reacted with a β-dicarbonyl precursor such as sodium (1Z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate or 3,3-dimethoxy-2-methoxycarbonyl-propen-1-ol sodium salt. echemi.comorganic-chemistry.org The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures, often around 100°C. echemi.com Upon cooling and addition of water, the desired product precipitates from the reaction mixture and can be isolated by filtration. echemi.com Yields for this process have been reported in the range of 30% to 87.5%, depending on the specific reactants and conditions employed. echemi.com

PrecursorReagentSolventTemperature (°C)Yield (%)
Sodium (1Z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olateGuanidine hydrochlorideDMF10050-61
3,3-dimethoxy-2-methoxycarbonyl-propen-1-ol sodium saltGuanidine hydrochlorideDMF10030
Not specifiedGuanidine nitrate (B79036) / Sodium hydroxide (B78521)Methanol (B129727) / Dichloromethane60-65 / 40-4587.5

Preparation via Halogenation and Subsequent Substitution Reactions

An alternative strategy for the synthesis of substituted pyrimidines involves the initial construction of a halogenated pyrimidine ring, followed by nucleophilic substitution reactions to introduce the desired functional groups. This method offers versatility in the introduction of various substituents onto the pyrimidine core.

While a direct halogenation of a pre-formed pyrimidine to yield this compound is not the most common route, the principles of this chemistry are well-established. For instance, the synthesis of various 2-aminopyrimidine derivatives has been achieved starting from 2-amino-4,6-dichloropyrimidine (B145751). mdpi.com In this approach, the chlorine atoms are displaced by various amines in a nucleophilic aromatic substitution reaction, often in the presence of a base like triethylamine (B128534). mdpi.com

Furthermore, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have demonstrated that the chlorine atom at the 4-position is susceptible to nucleophilic displacement by reagents such as dimethylamine (B145610) and sodium phenoxide. rsc.org This suggests that a similar strategy could be employed for the synthesis of this compound, potentially starting from a dihalogenated pyrimidine-5-carboxylate and selectively substituting the halogens.

Advanced Synthetic Strategies and Optimization

In response to the growing demand for more efficient and environmentally friendly chemical processes, advanced synthetic strategies have been developed for the production of pyrimidine derivatives. These methods focus on improving reaction conditions, minimizing waste, and considering the potential for large-scale production.

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to reduce their environmental impact. rasayanjournal.co.innih.govpowertechjournal.com These approaches prioritize the use of safer solvents, alternative energy sources, and catalytic methods to improve efficiency and minimize waste. rasayanjournal.co.inresearchgate.net

For pyrimidine synthesis in general, several green techniques have been explored:

Microwave-assisted synthesis: This method utilizes microwave irradiation to accelerate reaction rates, often leading to significantly shorter reaction times and improved yields compared to conventional heating. nih.govresearchgate.netnanobioletters.com It is an eco-friendly approach that has been successfully used for the synthesis of various aminopyrimidine derivatives. nanobioletters.com

Ultrasound-assisted synthesis: The use of ultrasonic waves can enhance chemical reactivity through acoustic cavitation, providing an alternative energy source for promoting reactions. nih.gov

Multicomponent reactions: These reactions involve the combination of three or more reactants in a single step to form a complex product, which increases efficiency and reduces the number of synthetic steps and waste generation. rasayanjournal.co.inresearchgate.net

Use of green solvents and catalysts: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695), or conducting reactions under solvent-free conditions, significantly reduces the environmental footprint of a synthesis. pjoes.com The use of reusable heterogeneous catalysts is also a key aspect of green chemistry. researchgate.net

While specific examples of these green methods applied directly to the synthesis of this compound are not extensively reported, the general applicability of these techniques to pyrimidine synthesis suggests their potential for developing more sustainable routes to this compound.

Efficient Catalyst Systems and Reaction Conditions for Enhanced Yield and Purity

The optimization of catalyst systems and reaction conditions is crucial for developing efficient and high-yielding synthetic processes. In the context of pyrimidine synthesis, a variety of catalysts have been investigated to improve reaction outcomes.

For related pyrimidine syntheses, both metal-based and organocatalysts have been employed. For example, copper-catalyzed cycloaddition reactions have been shown to be effective for the construction of the pyrimidine ring. mdpi.com Additionally, some synthetic routes for 2-aminopyrimidine derivatives have been developed to proceed under catalyst-free and solvent-free conditions, which simplifies the work-up procedure and reduces costs. mdpi.com The synthesis of certain 2-aminopyrimidine derivatives was achieved by simply heating 2-amino-4,6-dichloropyrimidine with a substituted amine and triethylamine without any solvent. mdpi.com The choice of catalyst and reaction conditions can significantly impact the regioselectivity of the reaction, which is critical for obtaining the desired isomer with high purity.

Scale-Up Considerations and Industrialization Potential in Chemical Synthesis

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of several factors, including cost of starting materials, reaction safety, process efficiency, and ease of product isolation and purification. For the synthesis of pyrimidine derivatives, processes that are suitable for large-scale production are highly desirable.

Patents have described processes for the preparation of related aminopyrimidine compounds that are designed for industrial application. For instance, the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine has been reported using catalysts such as Al2O3 at high temperatures and pressures, conditions that are amenable to industrial reactors. google.com One-pot synthesis procedures are particularly attractive for industrial applications as they reduce the number of unit operations, minimize solvent usage, and can lead to lower production costs. google.com The cyclocondensation reaction for the synthesis of this compound, being a convergent and often high-yielding process, has good potential for industrial scale-up, provided that the starting materials are readily available and cost-effective. researchgate.net

Molecular Structure, Conformation, and Spectroscopic Analysis

Advanced Spectroscopic Characterization for In-Depth Structural Elucidation

Spectroscopic analysis is fundamental to elucidating the molecular framework of Methyl 2-aminopyrimidine-5-carboxylate, confirming its elemental composition, and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that confirm its structure. In deuterated methanol (B129727) (CD₃OD), the methyl ester protons (-OCH₃) appear as a sharp singlet at approximately 3.88 ppm. echemi.com The two protons on the pyrimidine (B1678525) ring are magnetically equivalent due to the molecule's symmetry and resonate as a singlet at around 8.77 ppm. echemi.com The protons of the amino group (-NH₂) are also observable, with chemical shifts that can vary depending on solvent and concentration; in some related 2-aminopyrimidine (B69317) structures, these signals appear in the 5.1-5.3 ppm range. semanticscholar.org

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. Key resonances would include the carbonyl carbon of the ester group (typically downfield), the methyl carbon of the ester (upfield), and four signals for the pyrimidine ring carbons. While specific experimental data is not detailed in the available literature, theoretical calculations on similar structures can predict these chemical shifts. mdpi.com

2D NMR Techniques: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign proton and carbon signals. HSQC would correlate the pyrimidine proton signals to their directly attached carbon atoms. HMBC would reveal longer-range couplings, for instance, between the methyl protons and the ester carbonyl carbon, and between the pyrimidine protons and adjacent carbons, solidifying the assignment of the molecular scaffold.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
8.77 Singlet 2H Pyrimidine C4-H, C6-H
3.88 Singlet 3H Methoxy (B1213986) (-OCH₃)

Solvent: CD₃OD echemi.com

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The exact mass of this compound (C₆H₇N₃O₂) is 153.0538 u. echemi.com Experimental measurements using techniques like electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 154.2, confirming the molecular weight. echemi.com

Tandem Mass Spectrometry (MS/MS): MS/MS analysis would be employed to study the compound's fragmentation pathways, providing further structural evidence. While specific fragmentation studies are not detailed in the literature, predictable fragmentation patterns would involve the initial loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the parent ion. Subsequent fragmentation would likely involve the characteristic cleavage of the pyrimidine ring.

IR and UV-Vis spectroscopy offer insights into the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its functional groups. The amino group (N-H) should produce stretches in the region of 3300-3500 cm⁻¹. researchgate.net The C=O stretch of the α,β-unsaturated ester is a prominent feature, typically appearing around 1715-1730 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ range. The C-O stretching vibration of the ester group would also be visible, typically between 1000-1300 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H stretch Amino (-NH₂)
~3100 C-H stretch Aromatic (Pyrimidine)
~2950 C-H stretch Aliphatic (Methyl)
1715 - 1730 C=O stretch Ester
1400 - 1600 C=C and C=N stretch Pyrimidine Ring
1000 - 1300 C-O stretch Ester

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the compound is characterized by electronic transitions within the conjugated system of the pyrimidine ring, which is extended by the carboxylate group. The molecule is expected to show strong absorptions in the UV region corresponding to π → π* transitions of the aromatic system and potentially weaker n → π* transitions associated with the nitrogen atoms and the carbonyl oxygen.

Solid-State Structural Analysis and Crystallography

While the compound itself is described as a white crystalline powder, a definitive single-crystal X-ray structure has not been reported in the surveyed literature. echemi.com However, extensive crystallographic studies on closely related 2-aminopyrimidine derivatives provide significant insight into the expected solid-state behavior, particularly regarding intermolecular interactions. mdpi.comtandfonline.comacs.org

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid. Studies on numerous co-crystals and salts of 2-aminopyrimidines with various carboxylic and sulfonic acids have been performed. acs.orgnih.govrsc.org For instance, the crystal structure of the parent compound, 2-aminopyrimidine-5-carboxylic acid, has been analyzed in the context of metal-organic frameworks. nih.gov These studies consistently reveal a planar pyrimidine ring and highlight the crucial role of the 2-amino group in directing crystal packing through hydrogen bonding. mdpi.comacs.org

The solid-state architecture of aminopyrimidine derivatives is heavily influenced by hydrogen bonding.

Hydrogen Bonding: The this compound molecule possesses potent hydrogen bond donors (the two N-H bonds of the amino group) and multiple acceptors (the two pyrimidine ring nitrogens and the two oxygen atoms of the ester group). This functionality predisposes the molecule to form robust intermolecular hydrogen-bonded networks. mdpi.com

Computational Chemistry and Theoretical Investigations

Detailed quantum chemical calculations specific to this compound are not extensively reported in publicly available scientific literature. Such calculations would typically be performed using methods like Density Functional Theory (DFT) to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these studies would elucidate the electronic structure, detailing properties such as the distribution of electron density, Mulliken atomic charges, and the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

A thorough conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been specifically published. This type of study is vital for understanding the molecule's flexibility and the preferred shapes it adopts, which can influence its biological activity and physical properties. The rotation around the single bonds connecting the ester group to the pyrimidine ring would be of particular interest in defining the conformational landscape.

The prediction of spectroscopic signatures, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, through computational methods is a standard practice to aid in the experimental characterization of compounds. Theoretical calculations can provide vibrational frequencies and chemical shifts that correlate with experimental data. While these predictions are powerful, specific, peer-reviewed computational studies providing this data for this compound are not found in the current body of scientific literature.

Chemical Reactivity and Derivatization Strategies

Functionalization of the Amino Group

The exocyclic amino group at the C2 position of the pyrimidine (B1678525) ring is a primary nucleophilic center and readily participates in a variety of reactions.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the 2-amino group allows for its facile acylation, alkylation, and arylation.

Acylation of 2-aminopyrimidine (B69317) derivatives can be achieved using various acylating agents such as acid chlorides and anhydrides. For instance, the reaction with benzoyl chloride in the presence of a base can lead to the corresponding N-benzoyl derivative. The choice of base is crucial in this reaction; strong bases like triethylamine (B128534) may lead to the formation of an N,N-diacylated product, while weaker bases such as pyridine (B92270) tend to favor the mono-acylated product. semanticscholar.org This differential reactivity allows for controlled synthesis of either the mono- or di-acylated compounds.

Acylating AgentBasePredominant Product
Benzoyl ChlorideTriethylamineN,N-Dibenzoyl-2-aminopyrimidine derivative
Benzoyl ChloridePyridineN-Benzoyl-2-aminopyrimidine derivative

Alkylation of the amino group can be performed using alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism where the amino group displaces the halide. However, the potential for over-alkylation to form secondary and tertiary amines exists. Reductive alkylation, which involves the formation of a Schiff base followed by reduction, can be a more controlled method for achieving mono-alkylation.

Arylation of the 2-amino group can be accomplished through cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and can be employed to introduce aryl groups to the amino nitrogen. Another classical method is the Ullmann condensation, which typically involves the reaction of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures.

Formation of Schiff Bases and Related Imines

The primary amino group of Methyl 2-aminopyrimidine-5-carboxylate readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid. A wide variety of aromatic and aliphatic aldehydes can be used to synthesize a diverse library of Schiff base derivatives. niscpr.res.inegranth.ac.in For example, the reaction with a substituted benzaldehyde (B42025) in a suitable solvent like ethanol (B145695) can yield the corresponding N-benzylidene-2-aminopyrimidine derivative. niscpr.res.in These Schiff bases are valuable intermediates and have been investigated for their biological activities. egranth.ac.in

Transformations at the Carboxylate Ester Moiety

The methyl ester group at the C5 position is another key site for chemical modification.

Hydrolysis to Carboxylic Acids and Subsequent Functionalization

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-aminopyrimidine-5-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, often employing reagents like lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent such as methanol (B129727) or THF, is a common and efficient method. nih.gov The resulting carboxylic acid is a versatile intermediate that can be further functionalized. For example, it can be coupled with various amines to form amides using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

Hydrolysis ReagentProduct
Lithium Hydroxide2-aminopyrimidine-5-carboxylic acid
Sodium Hydroxide2-aminopyrimidine-5-carboxylic acid

Transesterification and Amidation Reactions

Transesterification , the conversion of one ester to another, can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, treatment with ethanol under acidic conditions can yield the corresponding ethyl ester. This reaction is often reversible and can be driven to completion by using a large excess of the desired alcohol.

Amidation of the methyl ester can be achieved directly by reacting it with a primary or secondary amine. This reaction, often referred to as aminolysis, can be facilitated by heating or by using specific catalysts. This direct conversion of the ester to an amide provides a straightforward route to a variety of carboxamide derivatives.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of the two nitrogen atoms. This electronic nature dictates its reactivity towards electrophilic and nucleophilic attack. The 2-amino group is a strong activating group, while the 5-methoxycarbonyl group is a deactivating group for electrophilic aromatic substitution.

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. However, the presence of the activating amino group at the C2 position can facilitate electrophilic attack, primarily directing incoming electrophiles to the C5 position. Since this position is already substituted, electrophilic substitution on the ring of this compound is not a common reaction.

Nucleophilic aromatic substitution (SNAr) is a more characteristic reaction of electron-deficient pyrimidines. While the parent compound lacks a suitable leaving group on the ring for a typical SNAr reaction, derivatization to introduce a halogen at the C4 or C6 positions would render the ring susceptible to nucleophilic attack at these positions. The electron-withdrawing nature of the pyrimidine nitrogens and the carboxylate group would further activate the ring towards such substitutions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Nucleus

The electron-deficient nature of the pyrimidine ring generally renders it resistant to electrophilic aromatic substitution. However, the activating effect of the amino group at the C2 position can facilitate certain electrophilic reactions. Conversely, the electron-poor character of the ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or bearing a suitable leaving group.

Halogenation of the pyrimidine ring, for instance, can provide key intermediates for further functionalization. While direct electrophilic halogenation of this compound is not commonly reported, related structures can undergo such transformations. More prevalent is the introduction of a halogen, such as chlorine, at the C4 position through different synthetic routes, yielding compounds like methyl 4-chloro-2-aminopyrimidine-5-carboxylate. This chloro-derivative is an excellent substrate for nucleophilic substitution reactions. nih.gov

A variety of nucleophiles can displace the C4-chloro atom, leading to the formation of diverse substituted pyrimidines. These reactions typically proceed under mild conditions and afford good to excellent yields.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Product Yield (%) Reference
Amine Various primary and secondary amines 4-Amino-substituted pyrimidines Good to Excellent nih.gov

This table is illustrative and based on general reactivity patterns of similar pyrimidine systems.

Palladium-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they have been successfully applied to pyrimidine systems. Starting from a halogenated derivative of this compound, such as the 4-chloro derivative, a variety of coupling partners can be introduced.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. It allows for the coupling of amines with aryl halides. While direct examples with methyl 4-chloro-2-aminopyrimidine-5-carboxylate are not extensively documented in readily available literature, the Buchwald-Hartwig amination of similar chloro-pyrimidines is a well-established method. beilstein-journals.org A patent describes the formation of a C-N bond via a Buchwald-Hartwig-type reaction on a related 2-aminopyrimidine derivative. ambeed.com

Suzuki Coupling: The Suzuki coupling reaction, which forms C-C bonds by coupling an organoboron compound with a halide, is widely used for the derivatization of pyrimidines. The reaction of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has been shown to proceed efficiently, primarily at the C4 position. mdpi.com This suggests that methyl 4-chloro-2-aminopyrimidine-5-carboxylate would be a suitable substrate for such transformations.

Sonogashira Coupling: This reaction enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. It has been employed in the synthesis of various pyrimidine derivatives. researchgate.netthieme-connect.de For instance, 2-amino-5-iodopyrimidine (B74693) undergoes Sonogashira coupling with various alkynes, indicating the feasibility of applying this methodology to halogenated derivatives of this compound. ambeed.com

Table 2: Potential Palladium-Catalyzed Coupling Reactions

Reaction Type Coupling Partner Catalyst/Ligand System (Typical) Product Type
Buchwald-Hartwig Amines Pd(OAc)₂ / X-Phos 4-Amino-substituted pyrimidines
Suzuki Boronic acids/esters Pd(PPh₃)₄ / Base 4-Aryl/heteroaryl-substituted pyrimidines

This table represents potential applications based on known reactivity of similar pyrimidine systems.

Synthesis of Complex Heterocyclic Scaffolds Utilizing this compound

The inherent functionalities of this compound make it an ideal precursor for the construction of more complex, fused heterocyclic systems. The amino group and the pyrimidine nitrogens can participate in cyclocondensation reactions with various electrophilic partners.

Construction of Fused Pyrimidine Derivatives (e.g., imidazopyrimidines, triazolopyrimidines, pyridopyrimidines)

Imidazopyrimidines: The synthesis of imidazo[1,2-a]pyrimidines often involves the reaction of a 2-aminopyrimidine with an α-haloketone. researchgate.netnih.gov The initial step is a nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrimidine on the α-carbon of the ketone, followed by cyclization of the exocyclic amino group onto the carbonyl carbon.

Triazolopyrimidines: Triazolo[1,5-a]pyrimidines can be synthesized through the condensation of 3-amino-1,2,4-triazole with β-dicarbonyl compounds or their equivalents. nih.gov Alternatively, starting from a 2-aminopyrimidine, a multi-step sequence can lead to the formation of the fused triazole ring.

Pyridopyrimidines: The construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold can be achieved by reacting 2-aminopyrimidines with various three-carbon synthons. nih.gov For example, condensation with β-ketoesters or α,β-unsaturated carbonyl compounds can lead to the formation of the fused pyridine ring. The reaction of 4-aminopyrimidine-5-carbaldehydes with methyl glycinate (B8599266) is a known method for preparing 6-aminopyrido[2,3-d]pyrimidin-7-ones. organic-chemistry.org

Table 3: Synthesis of Fused Pyrimidines

Fused System Typical Reagents General Reaction
Imidazo[1,2-a]pyrimidine α-Haloketones Cyclocondensation
nih.govnih.govorganic-chemistry.orgTriazolo[1,5-a]pyrimidine β-Dicarbonyl compounds (with aminotriazole) Cyclocondensation

Development of Multi-Substituted Pyrimidine Analogues

This compound serves as a versatile starting material for the synthesis of pyrimidines with multiple points of diversity. A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This allows for the introduction of various substituents at the 2-position.

Furthermore, the pyrimidine ring can be further functionalized. For instance, the synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic acid derivatives has been reported starting from 5-benzoylaminoorotic acid, which is converted to a 2,4-dichloro intermediate that can then react with various amines. nih.gov This highlights the potential to introduce substituents at both the 2- and 4-positions of a pyrimidine-5-carboxylate core.

The combination of nucleophilic substitution at the C4 position (after chlorination), palladium-catalyzed couplings, and modifications of the amino and ester functionalities allows for the generation of a vast library of multi-substituted pyrimidine analogues from this compound.

Applications in Medicinal Chemistry and Drug Discovery Research

Methyl 2-aminopyrimidine-5-carboxylate as a Core Scaffold in Drug Design

The pyrimidine (B1678525) ring system is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules, including nucleobases and approved drugs. This compound, with its reactive amino and carboxylate groups, serves as an excellent starting material for creating structurally diverse molecules.

The rational design of compound libraries is a cornerstone of modern drug discovery. Starting from a core scaffold like this compound, chemists can systematically introduce a variety of substituents to explore the chemical space and identify compounds with desired biological activities. The amino and carboxylate functionalities on the pyrimidine ring are amenable to a wide range of chemical transformations, including amidation, esterification, and cross-coupling reactions. This allows for the generation of large and diverse libraries of compounds. For instance, DNA-encoded libraries have been synthesized based on privileged scaffolds like pyrazolopyrimidines, a related heterocyclic system, demonstrating the feasibility of creating vast collections of molecules for screening against biological targets. The synthesis often involves a split-and-pool strategy, enabling the combinatorial assembly of building blocks onto the core scaffold.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. By systematically modifying the structure of a molecule and evaluating the impact of these changes on its biological activity, researchers can identify the key structural features required for potency and selectivity. For derivatives of this compound, SAR studies have been instrumental in elucidating the requirements for various biological activities. For example, in the development of antitubercular agents, SAR studies on pyrimidine derivatives have shown that substitutions at different positions of the pyrimidine ring significantly affect their antimycobacterial activity. echemi.com Similarly, in the design of histamine (B1213489) H4 receptor ligands, modifications to the core pyrimidine moiety and its substituents led to the identification of potent and selective compounds. nih.gov These studies often involve the synthesis of a series of analogs where specific parts of the molecule are altered, followed by in vitro and sometimes in vivo testing to determine their efficacy and other pharmacological properties. The insights gained from SAR studies guide the iterative process of lead optimization, ultimately leading to the development of drug candidates with improved therapeutic profiles.

Development of Specific Therapeutic Agents and Precursors

The versatility of the this compound scaffold has been harnessed to develop precursors and derivatives with specific therapeutic applications, ranging from oncology to infectious diseases.

The pyrimidine scaffold is a common feature in many anticancer drugs. While the direct synthesis of Fimepinostat (CUDC-907), a dual inhibitor of PI3K and HDAC, from this compound is not explicitly detailed in readily available literature, the latter serves as a valuable precursor for a variety of molecules with potential anticancer properties. The chemical handles on this compound allow for its incorporation into more complex molecular architectures. The development of thieno[2,3-d]pyrimidine (B153573) derivatives, for example, has led to compounds with significant antiproliferative activity against breast cancer cell lines. researchgate.netnih.gov The general strategy involves using the aminopyrimidine core and building upon it to create molecules that can interact with specific targets in cancer cells.

Table 1: Examples of Pyrimidine-based Anticancer Agents and their Targets

Compound/Derivative ClassTarget(s)Therapeutic Area
Fimepinostat (CUDC-907)PI3K, HDACOncology (Lymphoma)
Thieno[2,3-d]pyrimidinesVarious KinasesOncology
RDS 3442 and analogsNot specifiedOncology (Glioblastoma, Breast Cancer) selleckchem.com

This table provides examples of anticancer agents containing a pyrimidine core to illustrate the importance of this scaffold in oncology.

The emergence of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals. Pyrimidine derivatives have shown considerable promise in this area. Various studies have demonstrated the antibacterial and antifungal properties of compounds derived from pyrimidine scaffolds. For instance, newly synthesized pyrimidine derivatives have been tested against a range of bacterial strains, with some showing promising activity. bldpharm.com The antimicrobial activity is often influenced by the nature of the substituents on the pyrimidine ring. Similarly, certain pyrimidine derivatives have been evaluated for their antifungal activity against various phytopathogenic fungi, with some compounds exhibiting potent fungicidal effects. curis.com

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

Derivative TypeTarget Organism(s)Activity Noted
5-(5-amino-1,3,4-thiadiazole-2-yl)-pyrimidin-2(1H)-one derivativesPseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliPromising antibacterial activity bldpharm.com
4-hydrazinopyrimidine derivativesVarious microbesIn vitro antimicrobial activity curis.com
Novel synthesized pyrimidine derivativesFourteen phytopathogenic fungiPotent fungicidal activities curis.com

This table summarizes the antimicrobial potential of different classes of pyrimidine derivatives.

Tuberculosis remains a major global health threat, and the rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular drugs. The pyrimidine core has been a focus of such research. A number of studies have explored the synthesis and evaluation of this compound derivatives for their activity against M. tuberculosis. These studies have revealed that modifications to the pyrimidine scaffold can lead to potent antitubercular agents. For example, comprehensive SAR studies have shown that the central pyrimidine ring is crucial for the antitubercular activities of its derivatives. Specific substitutions at various positions on the ring have been shown to enhance the activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. echemi.com

Table 3: Research Findings on Antitubercular Pyrimidine Derivatives

Derivative/CompoundKey Finding
LPX-16j and derivativesThe central pyrimidine ring is crucial for antitubercular activity.
5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine (16j)Showed remarkable reduction in the M. tuberculosis burden in mice. echemi.com
Benzothiazolylpyrimidine-5-carboxamidesExhibited excellent in vitro activity against the H37Rv strain of M. tuberculosis.
4-amino-thieno[2,3-d]pyrimidine derivativesInvestigated for their potential to suppress the growth of Mycobacterium smegmatis.

This table highlights key research findings in the development of pyrimidine-based antitubercular agents.

Exploration as Beta-Glucuronidase Inhibitors

The 2-aminopyrimidine (B69317) scaffold, the core structure of this compound, has been identified as a promising class for the development of β-glucuronidase inhibitors. Elevated activity of this enzyme is linked to various pathological conditions, including certain types of cancer and inflammatory diseases, making its inhibition a key therapeutic strategy.

In one study, a series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their in vitro β-glucuronidase inhibitory potential. While this compound itself was not explicitly detailed in the published results, the study demonstrated the significant potential of this class of compounds. Several derivatives exhibited inhibitory activity, with some showing potency far exceeding that of the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). For instance, one of the most potent compounds in the series displayed an IC50 value of 2.8 ± 0.10 µM. These findings underscore the importance of the 2-aminopyrimidine core in designing effective β-glucuronidase inhibitors and suggest that derivatives of this compound could be valuable candidates for further investigation.

CompoundStructureIC50 (µM)
Derivative 12-Aminopyrimidine Scaffold72.0 ± 6.20
Derivative 22-Aminopyrimidine Scaffold126.43 ± 6.16
Derivative 32-Aminopyrimidine Scaffold2.8 ± 0.10
D-saccharic acid 1,4-lactone (Standard)Standard Inhibitor45.75 ± 2.16

Development of Anti-inflammatory Pyrimidine Derivatives

The pyrimidine nucleus is a well-established pharmacophore in the development of anti-inflammatory agents. nih.govresearcher.life Several clinically used anti-inflammatory drugs feature a pyrimidine core, highlighting its importance in this therapeutic area. nih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins. nih.gov

Derivatives of 2-aminopyrimidine are actively being explored for their anti-inflammatory properties. nih.gov Research has shown that modifications to the 2-aminopyrimidine structure can lead to potent anti-inflammatory agents. researchgate.net For example, a series of novel 2-aminopyrimidine carbamates were synthesized and found to be potent and orally active inhibitors of lymphocyte-specific kinase (Lck), a critical enzyme in T-cell activation. nih.gov A small molecule inhibitor of Lck is expected to be beneficial in treating T-cell-mediated autoimmune and inflammatory conditions. nih.gov This demonstrates that the scaffold of this compound is a relevant starting point for creating new anti-inflammatory drugs. The anti-inflammatory activity of newly synthesized pyrimidine derivatives is often evaluated using methods like the carrageenan-induced rat paw edema test, with Diclofenac sodium serving as a standard reference drug. researcher.lifetandfonline.com

Mechanistic Studies of Biological Activity

Molecular Docking and In Silico Predictions of Ligand-Target Interactions

To understand the inhibitory mechanism of 2-aminopyrimidine derivatives at a molecular level, in silico studies, particularly molecular docking, have been employed. These computational techniques predict the preferred orientation of a ligand when bound to a target protein and are crucial in rational drug design.

In studies of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, molecular docking simulations were performed to predict their binding modes within the enzyme's active site. The results of these simulations generally show a strong correlation with the experimental in vitro activity. It was observed that the most active compounds fit well within the binding pocket of the enzyme. These studies help to identify key interactions between the ligand and the amino acid residues of the enzyme, providing a basis for the structure-activity relationship (SAR) and guiding the synthesis of more potent inhibitors.

Characterization of Molecular Recognition and Binding Modes (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Molecular recognition between a ligand and its target is governed by various non-covalent interactions. For 2-aminopyrimidine derivatives, molecular docking studies have elucidated the specific interactions responsible for their biological activity.

Hydrogen Bonding: The 2-aminopyrimidine scaffold contains both hydrogen bond donors (the amino group) and acceptors (the pyrimidine nitrogen atoms). Docking studies of these compounds in the active site of β-glucuronidase revealed that their inhibitory potency is linked to the formation of hydrogen bonds with key amino acid residues. The presence of functional groups capable of these interactions is considered critical for potent inhibition.

Targeting Specific Enzyme Active Sites and Ion Coordination (e.g., IspF Zinc Ion Binding)

The ability of a drug molecule to target a specific site on an enzyme is fundamental to its mechanism of action. While direct studies of this compound binding to the zinc ion in the enzyme IspF are not extensively documented in the available literature, the coordination of the 2-aminopyrimidine moiety with metal ions is known.

Research has demonstrated the formation of complexes between 2-aminopyrimidine and zinc (II) ions. researchgate.net In one such crystal structure, the zinc ion is coordinated by the nitrogen atoms of two 2-aminopyrimidine ligands and two chloride anions, forming a tetrahedral geometry. researchgate.net This confirms the chemical feasibility of the 2-aminopyrimidine nucleus participating in ion coordination within the active site of a metalloenzyme. In many zinc-finger proteins, a Zn2+ ion is bound by cysteine or histidine residues, creating a stable structural motif essential for functions like DNA binding. nih.gov The ability of the 2-aminopyrimidine scaffold to coordinate with zinc suggests a potential mechanism for inhibiting zinc-containing enzymes, where the pyrimidine derivative could displace or interact with the coordinated zinc ion, thereby disrupting the enzyme's function.

Patents and Intellectual Property in Academic Context

Analysis of Patent Literature Citing Methyl 2-aminopyrimidine-5-carboxylate as an Intermediate or Scaffold

This compound is a frequently cited intermediate in patent literature, underscoring its importance in the development of new chemical entities with therapeutic potential. An analysis of these patents highlights the diverse applications of derivatives synthesized from this scaffold, particularly in the field of oncology. These patents often claim novel compounds, their methods of preparation, and their use in treating various diseases.

A review of the patent landscape indicates that numerous pharmaceutical companies and research institutions have invested in exploring the chemical space accessible from this compound. The resulting derivatives have been investigated for their activity against a range of biological targets. The following table provides a summary of selected patents that utilize this compound as a key intermediate.

Table 1: Selected Patents Citing this compound

Patent Number Title Assignee/Applicant Therapeutic Area/Application
US9732058B2 2-(2,4,5-substituted-anilino)pyrimidine compounds AstraZeneca AB Treatment of cancer, particularly diseases mediated by epidermal growth factor receptor (EGFR). google.com
US9249156B2 Pyrimidine (B1678525) derivatives for the treatment of cancer Plexxikon Inc. Kinase inhibitors for cancer therapy. ambeed.com
WO2018/85342A1 Pyrimidine derivatives as IRAK4 inhibitors Genentech, Inc. Treatment of inflammatory and autoimmune diseases. ambeed.com

The data illustrates a strong focus on the development of kinase inhibitors for cancer treatment, a common application for pyrimidine-based scaffolds. The versatility of the this compound core allows for the synthesis of a wide range of substituted derivatives, enabling the fine-tuning of activity against specific biological targets.

Strategies for Intellectual Property Protection in Novel Derivative Synthesis and Applications

The synthesis of novel derivatives from this compound and the discovery of their therapeutic applications necessitate a comprehensive intellectual property strategy. Protecting these innovations is crucial for securing funding, enabling commercialization, and ensuring that new treatments can reach patients. fiveable.meresearchgate.net The primary mechanism for this protection is the patent system. acs.orgtechtarget.com

Key strategies for protecting intellectual property in this context include:

Composition of Matter Claims: This is the strongest form of patent protection and covers the novel chemical entity itself. For new derivatives of this compound, a composition of matter claim would prevent others from making, using, or selling the claimed molecule for any purpose.

Method of Use Claims: These claims protect the use of a novel (or even a known) compound for a specific therapeutic purpose. For instance, if a new derivative is found to be effective in treating a particular type of cancer, a method of use patent could be filed to cover this application.

Process Claims: These patents cover a specific method of synthesizing a compound. If a novel, non-obvious, and useful method for preparing a derivative of this compound is developed, this process can be patented.

Formulation Claims: Protecting a specific formulation of a drug, such as a particular pill composition or an injectable solution, can provide an additional layer of intellectual property protection.

In the pharmaceutical industry, a multi-layered patenting strategy is often employed. acs.org This can involve filing for patent protection on a lead compound, followed by subsequent patents on improved derivatives, new formulations, and additional medical uses. This approach helps to build a robust patent portfolio and extend the period of market exclusivity. For academic researchers, early consideration of patentability is essential. Public disclosure of an invention before a patent application is filed can preclude patent protection in many jurisdictions. Therefore, a careful balance must be struck between the academic imperative to publish and the need to secure intellectual property rights. researchgate.net

Future Research Directions and Translational Perspectives

Emerging Applications in Material Science and Energy Conversion Technologies

The inherent electron-deficient nature of the pyrimidine (B1678525) ring makes it an excellent candidate for use in organic electronic materials. researchgate.netspiedigitallibrary.org The two nitrogen atoms in the ring lower the energy levels of the molecular orbitals, facilitating electron injection and transport. This property is being actively explored for applications in organic light-emitting diodes (OLEDs), organic solar cells (OPVs), and organic thin-film transistors (OFETs). alfa-chemistry.com

Derivatives of pyrimidine are being designed as emitters, host materials, and electron-transporting materials in OLEDs. researchgate.netspiedigitallibrary.org By attaching various electron-donating groups to the pyrimidine core, researchers can create donor-acceptor molecules with tunable photophysical properties. mdpi.comnih.gov For instance, pyrimidine-based thermally activated delayed fluorescence (TADF) emitters have been developed that achieve high external quantum efficiencies (EQEs) in OLEDs, with some devices reaching EQEs close to 25% for green emission and over 30% for blue emission. nih.govrsc.org The functional groups on Methyl 2-aminopyrimidine-5-carboxylate (the amino and carboxylate groups) offer versatile points for chemical modification to develop such advanced materials.

In the realm of energy conversion, pyrimidine-containing π-conjugated systems are being investigated for OPV applications. alfa-chemistry.com These materials can enhance the absorption of sunlight, particularly in the red part of the spectrum, and facilitate efficient intramolecular charge transfer, which is crucial for improving power conversion efficiency. alfa-chemistry.com Theoretical studies using Density Functional Theory (DFT) have shown that modifying the structure of pyrimidine-based polymers can tune their HOMO and LUMO energy levels, optimizing them for use as donor materials in bulk heterojunction solar cells. Research is also focused on using pyrimidine derivatives as sensitizers in dye-sensitized solar cells (DSSCs), where the pyrimidine ring can act as an effective electron-withdrawing anchoring group to the TiO2 surface. mdpi.comresearchgate.net

Application AreaRole of Pyrimidine DerivativeKey Findings and Performance Metrics
Organic Light-Emitting Diodes (OLEDs) Emitter, Host, Electron-Transport MaterialAchieved high external quantum efficiencies (EQE) of up to 31.45% in blue TADF OLEDs. rsc.org
Organic Photovoltaics (OPVs) Active Layer MaterialEnhances absorption of red sunlight and improves power conversion efficiency. alfa-chemistry.com
Dye-Sensitized Solar Cells (DSSCs) PhotosensitizerPyrimidine ring acts as an effective electron-withdrawing anchoring group. researchgate.net
Organic Thin-Film Transistors (OFETs) Electron Transport MaterialImproves electron affinity and stabilizes HOMO energy levels, leading to high electron mobility. alfa-chemistry.com

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. These computational tools are being applied to pyrimidine derivatives to accelerate the identification of new therapeutic agents.

Machine learning algorithms, such as multiple linear regression and artificial neural networks, are used to develop Quantitative Structure-Activity Relationship (QSAR) models. scirp.org These models can predict the biological activity of novel pyrimidine derivatives based on their molecular descriptors, helping to prioritize which compounds to synthesize and test. scirp.orgscirp.org For example, ML models have been successfully used to predict the anti-inflammatory activity and corrosion inhibition efficiency of pyrimidine compounds. scirp.orgresearchgate.net

AI/ML ApplicationDescriptionImpact on Pyrimidine Drug Discovery
QSAR Modeling Develops models to predict biological activity based on chemical structure. scirp.orgPrioritizes synthesis of promising compounds; predicts anti-inflammatory activity. scirp.orgscirp.org
Virtual Screening Screens large compound libraries computationally to identify potential hits.Discovered novel pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of TLR4. nih.gov
Molecular Docking Predicts the binding orientation of a molecule to a biological target.Elucidates binding modes and informs structure-based design. nih.gov
ADMET Prediction Forecasts the pharmacokinetic and toxicity profiles of new compounds.Reduces late-stage attrition of drug candidates. nih.gov
De Novo Drug Design Generates novel molecular structures with desired properties.Creates new pyrimidine scaffolds with optimized activity and safety profiles. mdpi.com

Sustainable Synthesis and Biocatalytic Approaches for this compound

The chemical industry is increasingly focusing on sustainable and green manufacturing processes. Future research on the synthesis of this compound and its derivatives will prioritize methods that reduce waste, energy consumption, and the use of hazardous materials.

One promising area is the use of multicomponent reactions catalyzed by transition metals. For example, an iridium-catalyzed multicomponent synthesis has been developed to produce pyrimidines from alcohols, which can be derived from biomass. nih.govbohrium.com This process is highly regioselective and liberates only hydrogen and water as byproducts. nih.gov Microwave-assisted synthesis is another green chemistry approach that significantly reduces reaction times and often improves yields for the synthesis of aminopyrimidine derivatives. nanobioletters.comrsc.org

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. tandfonline.com The de novo biosynthesis of pyrimidines in organisms involves a series of enzymatic steps, starting from simple molecules like glutamine and aspartate. biochemden.comcreative-proteomics.comwikipedia.orgyoutube.comyoutube.comyoutube.com Researchers are exploring the use of isolated enzymes, such as pyrimidine nucleoside phosphorylases, to synthesize nucleoside analogues. tandfonline.com This enzymatic approach provides excellent stereo- and chemoselectivity, which is often difficult to achieve with conventional chemistry. tandfonline.com Future work will likely focus on engineering enzymes and developing biocatalytic cascades to produce this compound and its derivatives from simple, renewable feedstocks.

Exploration of Novel Biological Targets and Therapeutic Areas for Pyrimidine Derivatives

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. benthamscience.com Derivatives of this compound are ripe for exploration against a wide range of novel and established biological targets.

A major focus of current research is on protein kinase inhibitors for cancer treatment. researchgate.net Pyrimidine derivatives, particularly fused systems like pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidines, have shown potent inhibitory activity against various kinases, including Tropomyosin receptor kinases (Trks), PI3Kδ, and Bruton's tyrosine kinase (BTK). nih.govnih.govrsc.orgnih.govmdpi.commdpi.commdpi.com The structural similarity of these scaffolds to the adenine (B156593) ring of ATP allows them to act as competitive inhibitors in the kinase active site. nih.gov Future research will involve modifying the this compound core to develop selective inhibitors for other oncogenic kinases.

Beyond oncology, pyrimidine derivatives are being investigated for a host of other therapeutic applications. They have shown potential as inhibitors of metabolic enzymes like carbonic anhydrase, acetylcholinesterase, and α-glycosidase, which are relevant for treating conditions such as glaucoma, Alzheimer's disease, and diabetes. nih.govresearchgate.net Additionally, the discovery of pyrimidine-based compounds as antagonists of the aryl hydrocarbon receptor (AHR) and inhibitors of Toll-like receptor 4 (TLR4) signaling opens up new avenues for treating inflammatory and autoimmune diseases. nih.govrsc.org The continued exploration of these and other novel biological targets will undoubtedly expand the therapeutic potential of pyrimidine derivatives.

Therapeutic AreaBiological Target(s)Example Pyrimidine Scaffold
Oncology Protein Kinases (Trk, PI3Kδ, BTK, EGFR) researchgate.netnih.govnih.govmdpi.comPyrazolo[1,5-a]pyrimidine, Pyrrolo[2,3-d]pyrimidine nih.govmdpi.com
Inflammatory Diseases Toll-Like Receptor 4 (TLR4), Aryl Hydrocarbon Receptor (AHR) nih.govrsc.orgPyrazolo[1,5-a]pyrimidine nih.govrsc.org
Metabolic Disorders α-Glucosidase, Carbonic Anhydrase researchgate.netThiazolopyrimidine derivatives researchgate.net
Neurological Disorders Acetylcholinesterase, Butyrylcholinesterase researchgate.netThiazolopyrimidine derivatives researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-aminopyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, esterification of 2-aminopyrimidine-5-carboxylic acid with methanol under acid catalysis (e.g., H2SO4) at reflux yields the methyl ester. Reaction optimization should focus on solvent choice (e.g., ethanol vs. THF), temperature control (60–80°C), and stoichiometric ratios of reactants to minimize byproducts like unreacted carboxylic acid or over-esterified derivatives . Purity can be improved using recrystallization in ethanol/water mixtures.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR should show a singlet for the methyl ester (~3.9 ppm) and distinct aromatic protons (~8.5–9.0 ppm). Discrepancies in splitting patterns may arise from tautomerism; deuterated DMSO or CDCl3 can stabilize the preferred tautomer .
  • HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients. Contradictions in molecular ion peaks ([M+H]<sup>+</sup> at m/z 168) may indicate residual solvents; TGA-DSC analysis can confirm thermal stability .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Hydrolysis of the ester group in humid environments produces 2-aminopyrimidine-5-carboxylic acid. Accelerated stability studies (40°C/75% RH for 6 months) show ~5% degradation. Store in desiccated, amber vials at –20°C to minimize oxidation and moisture uptake. Degradation pathways can be tracked via LC-MS, identifying carboxylate and amine byproducts .

Advanced Research Questions

Q. How can this compound serve as a precursor for bioactive analogs, and what structural modifications enhance pharmacological activity?

  • Methodological Answer : The 2-amino and 5-carboxylate groups enable derivatization:

  • Amide formation : Coupling with activated carboxylic acids (e.g., HATU/DIPEA) generates libraries for kinase inhibition screening .
  • Heterocycle fusion : Cyclocondensation with aldehydes yields pyrimido[5,4-d]pyrimidines, showing enhanced EGFR inhibitory activity (IC50 < 1 µM in some analogs) .
  • Data-driven optimization : QSAR models prioritize substitutions at the 4-position (e.g., halogens) to improve binding affinity .

Q. What strategies resolve contradictions in regioselective functionalization during derivatization?

  • Methodological Answer : Competing reactivity at N1 vs. N3 of the pyrimidine ring requires controlled conditions:

  • Protecting groups : Use Boc or Fmoc on the 2-amino group to direct electrophilic substitution to the 4-position .
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki with 4-boronic esters) achieves >90% regioselectivity in arylations .

Q. How do computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 5-carboxylate oxygen shows high electrophilicity (f<sup>–</sup> ≈ 0.15), aligning with observed reactivity in ester hydrolysis .
  • Molecular docking : Simulate binding to DHFR (dihydrofolate reductase) using AutoDock Vina. The carboxylate group forms hydrogen bonds with Arg28 and Ser49, while the pyrimidine ring π-stacks with Phe34 (binding energy ≈ –8.2 kcal/mol) .

Data Contradictions and Resolution

Q. Why do reported melting points vary across studies (e.g., 145–152°C), and how can this be standardized?

  • Methodological Answer : Variations arise from impurities or polymorphic forms. Use DSC with a heating rate of 10°C/min under nitrogen to isolate the true melting point (reported as 148–150°C in pure samples). Recrystallize from ethyl acetate to obtain the thermodynamically stable polymorph .

Q. How to address discrepancies in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Poor bioavailability due to the compound’s high polarity (logP ≈ –0.5) limits in vivo efficacy. Prodrug strategies (e.g., ester-to-amide conversion) improve membrane permeability. Validate using Caco-2 cell assays and pharmacokinetic profiling in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.